REACTION_CXSMILES
|
C([O:4][C:5]1[C:6]([C:12]#[N:13])=[N:7][C:8]([F:11])=[CH:9][N:10]=1)C=C.[Cl-].[Al+3].[Cl-].[Cl-].O>C1(C)C=CC=CC=1>[F:11][C:8]1[N:7]=[C:6]([C:12]#[N:13])[C:5](=[O:4])[NH:10][CH:9]=1 |f:1.2.3.4|
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Name
|
|
Quantity
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0.82 g
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Type
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reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
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Name
|
3-(allyloxy)-6-fluoro-2-pyrazinecarbonitrile
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Quantity
|
1 g
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Type
|
reactant
|
Smiles
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C(C=C)OC=1C(=NC(=CN1)F)C#N
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the aqueous layer was separated
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Type
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EXTRACTION
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Details
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the organic layer was extracted first with 3 mL of water
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Type
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WASH
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Details
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washed with 5 mL of toluene
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Type
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EXTRACTION
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Details
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extracted with 15 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer thus obtained
|
Type
|
WASH
|
Details
|
was washed with 3 mL of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried on anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CNC(C(=N1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |